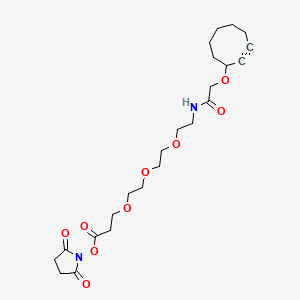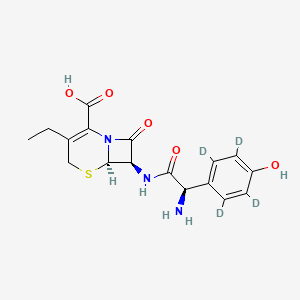
3-Ethyl Cefadroxil-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl Cefadroxil-d4: is a deuterated derivative of cefadroxil, a first-generation cephalosporin antibiotic. This compound is primarily used in proteomics research due to its unique properties. The molecular formula of this compound is C17H15D4N3O5S, and it has a molecular weight of 381.44 .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl Cefadroxil-d4 involves several steps:
Starting Material: The synthesis begins with cefadroxil as the raw material.
Addition of Ethanol or Ethyl Ether: Ethanol or ethyl ether is added to cefadroxil, maintaining the temperature below 30°C. The mixture is stirred vigorously, filtered, and the filter cake is washed with ethanol or ethyl ether at temperatures below 15°C.
Ammonia Water Treatment: The filter cake is placed in ammonia water and stirred gently, keeping the pH below 9. The ammonia water solution of cefadroxil is obtained by filtering out the precipitate.
Hydrochloric Acid Addition: Hydrochloric acid (1 to 3 mol/L) is slowly added to the ammonia water solution, maintaining the temperature between 30 and 60°C. The final pH is kept between 4.0 and 6.0 for 30 minutes to 5 hours until crystals precipitate slowly.
Industrial Production Methods: The industrial production of this compound follows similar steps as the synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions: 3-Ethyl Cefadroxil-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
3-Ethyl Cefadroxil-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of cefadroxil derivatives.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in developing new antibiotics with improved efficacy and reduced resistance.
Industry: Utilized in the pharmaceutical industry for the synthesis of novel cephalosporin antibiotics.
作用機序
The mechanism of action of 3-Ethyl Cefadroxil-d4 is similar to that of cefadroxil. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
類似化合物との比較
Cefadroxil: A first-generation cephalosporin antibiotic with a similar structure and mechanism of action.
Cephalexin: Another first-generation cephalosporin with similar antibacterial properties.
Cefprozil: A second-generation cephalosporin with a broader spectrum of activity.
Uniqueness: 3-Ethyl Cefadroxil-d4 is unique due to its deuterated nature, which makes it particularly useful in proteomics research. The presence of deuterium atoms enhances the stability and allows for more precise analytical measurements compared to non-deuterated analogs .
特性
分子式 |
C17H19N3O5S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D |
InChIキー |
VPGPNEAHLAGGHS-VWZYBACSSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CC)C(=O)O)N)[2H])[2H])O)[2H] |
正規SMILES |
CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




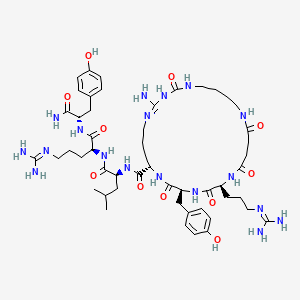
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
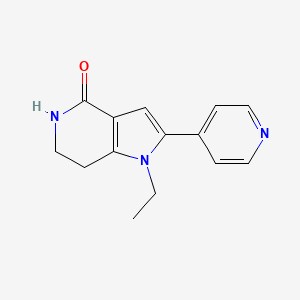
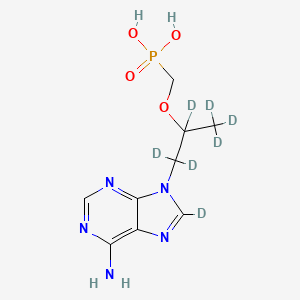
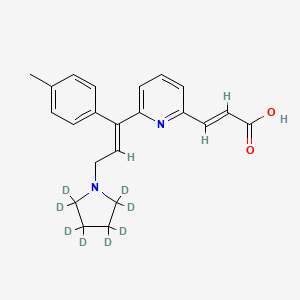
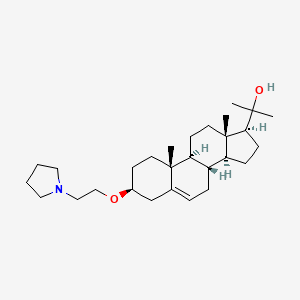
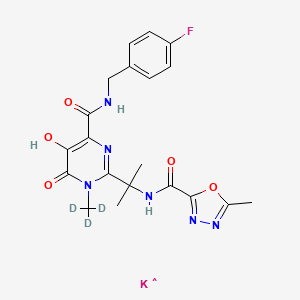

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)
